molecular formula C9H13NO2 B1368164 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol CAS No. 21480-43-3

3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol

Cat. No. B1368164
CAS RN: 21480-43-3
M. Wt: 167.2 g/mol
InChI Key: WXFIGDLSSYIKKV-MUWHJKNJSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol consists of 9 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The compound has two defined atom stereocenters . The exact mass of the molecule is 167.094628657 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol include a density of 1.2±0.1 g/cm³, a boiling point of 357.9±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has an enthalpy of vaporization of 63.7±3.0 kJ/mol and a flash point of 170.3±23.7 °C . The index of refraction is 1.594 . The compound has 3 hydrogen bond acceptors, 4 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Coordination Chemistry and Supramolecular Structures

Xie et al. (2005) explored the creation of Co(III) and Cu(II) complexes using a polyamine ligand similar to 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol. They found that these complexes form distinct supramolecular structures, influenced by factors like ligand donor sets, central metal atoms, and counteranions (Xie et al., 2005).

Coordination with Metal Ions

Aiello et al. (2018) investigated the coordination of amino acids, including compounds structurally similar to 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol, with trivalent metal ions. This study provided insights into how such compounds interact with metal ions like Al(III) and Fe(III) (Aiello et al., 2018).

Anion Recognition and Hydrogen Bonding

Ashokkumar et al. (2011) synthesized anion receptors based on acridinedione, incorporating OH and NH groups akin to those in 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol. They discovered these receptors show selective interaction with fluoride ions, demonstrating the potential of such compounds in anion recognition (Ashokkumar et al., 2011).

Catalysis in Ethylene Polymerization

Houghton et al. (2008) reported on the synthesis of metal complexes using ligands related to 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol and their application as catalysts in ethylene polymerization. This research highlights the role of such compounds in catalyzing polymerization processes (Houghton et al., 2008).

Hydroxylation Reactions

Lee et al. (2001) used compounds structurally similar to 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol for the hydroxylation of phenol, indicating the potential of such compounds in catalytic processes (Lee et al., 2001).

Proton-Coupled Electron Transfer

Rhile et al. (2004) studied a compound with a phenolic structure related to 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol, revealing insights into proton-coupled electron transfer processes (Rhile et al., 2004).

properties

IUPAC Name

3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3/t6-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFIGDLSSYIKKV-MUWHJKNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=CC=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol

CAS RN

21480-43-3
Record name (-)-threo-Metaraminol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021480433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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